molecular formula C8H11BrO3 B12533559 Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Cat. No.: B12533559
M. Wt: 235.07 g/mol
InChI Key: NMXGBBLRCHDHIC-UHFFFAOYSA-N
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Description

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate is a brominated ester featuring a dihydrofuran-ylidene moiety in the Z-configuration. This compound belongs to a class of α-branched esters with heterocyclic substituents, which are pivotal intermediates in synthetic organic chemistry. The Z-configuration of the dihydrofuran-ylidene group introduces steric and electronic constraints that influence reactivity, crystal packing, and applications in drug discovery and materials science .

Properties

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

ethyl 2-bromo-2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C8H11BrO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h2-5H2,1H3

InChI Key

NMXGBBLRCHDHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCO1)Br

Origin of Product

United States

Preparation Methods

Key Methodology and Results

  • Boron Tribromide (BBr₃)-Mediated Bromination
    Bellur and Langer first reported this method, utilizing BBr₃ to induce ring-opening and bromination of 2-alkylidenetetrahydrofurans. The reaction proceeds via electrophilic attack on the double bond, followed by cyclization and bromide incorporation.

    Example Reaction:
    $$
    \text{Dihydrofuran-2-ylidene acetate} \xrightarrow{\text{BBr}_3} \text{Z-Bromo-(dihydrofuran-2-ylidene)acetate}
    $$

    Parameter Value/Observation
    Catalyst Boron tribromide (BBr₃)
    Solvent Dichloromethane (CH₂Cl₂)
    Temperature 20–40°C
    Yield ~46% (for analogous compounds)
    Selectivity Z-configuration retained

    This method is advantageous for its simplicity but requires careful temperature control to avoid over-bromination or side reactions.

Bromination via Suzuki and Heck Reactions

Subsequent functionalization of brominated intermediates has been achieved through cross-coupling reactions. For example, 2-alkylidene-1′-bromotetrahydrofurans undergo palladium(0)-catalyzed Suzuki couplings to introduce aryl groups, though this method is more suited for diversifying substituents rather than synthesizing the parent compound.

Cyclization Strategies for Dihydrofuran Formation

Alternative routes focus on constructing the dihydrofuran core prior to bromination.

Platinum-Catalyzed Cyclization

A platinum-olefin catalyst system enables intramolecular carboalkoxylation of 6-(1-alkoxyethyl)hex-2-ynoates to form multisubstituted dihydrofuran-2-ylidene acetates. The stereochemistry of the product is influenced by the ester group:

  • Z-Isomer Dominance : Achieved using electron-withdrawing esters (e.g., 2,2,2-trichloroethyl) due to stabilization of the transition state.
  • E-Isomer Formation : Observed with electron-donating esters (e.g., phenyl).
Parameter Z-Isomer Conditions E-Isomer Conditions
Catalyst Pt(0) with olefin ligand Pt(0) with olefin ligand
Ester Group Trichloroethyl Phenyl
Temperature 80°C 80°C
Yield 60–85% 40–70%

This method offers high stereochemical control but requires specialized catalysts and substrates.

Feist-Benary-Type Cyclization

Ethyl bromopyruvate reacts with 1,3-dicarbonyl compounds in ethanol under ammonium acetate catalysis to form dihydrofurans. Bromination of the resulting product could yield the target compound, though direct application to ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate remains unreported.

Comparative Analysis of Methods

Method Advantages Limitations
BBr₃ Bromination High Z-selectivity, mild conditions Limited substrate scope, BBr₃ toxicity
Pt-Catalyzed Cyclization Precise stereocontrol Costly catalysts, complex substrates
Br₂ in CCl₄ Simple, scalable Harsh conditions, potential over-bromination

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether mixtures (e.g., 1:2).
  • Spectroscopic Data :
    • ¹H NMR : δ 5.82 (s, 1H, exocyclic CH) for Z-configuration.
    • HRMS : m/z 235.075 (C₈H₁₁BrO₃).

Applications and Derivatives

The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups. Its bromo substituent enables further functionalization, making it valuable in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of reactions, including:

  • Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cyclization Reactions : The dihydrofuran ring allows for intramolecular reactions that can generate complex cyclic structures.
  • Rearrangement Reactions : The compound can participate in rearrangements, such as the Johnson-Claisen rearrangement, to produce different structural isomers.

Case Studies

Several studies highlight the applications of this compound and its derivatives:

StudyFindingsApplications
Study 1Investigated the reaction pathways of this compound under various conditionsSynthesis of complex heterocycles
Study 2Evaluated the biological activity of related bromo-dihydrofuran compoundsPotential anti-cancer agents
Study 3Explored the use of this compound in nucleophilic substitution reactionsDevelopment of new pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate lies in its dihydrofuran-ylidene backbone, which distinguishes it from related brominated esters:

  • Ethyl 2-bromo-(Z)-2-(2-benzyl-hydrazono)acetate (): Contains a benzylhydrazone group instead of dihydrofuran-ylidene. The hydrazone moiety facilitates hydrogen bonding (N–H···O), influencing crystal packing .
  • Ethyl 2:4-dichlorophenylazo-y-bromoacetoacetate (): Features an arylazo group, which introduces strong electron-withdrawing effects and planar geometry, contrasting with the non-aromatic dihydrofuran ring .
  • Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): Incorporates a fused benzofuran ring and sulfinyl group, enhancing π-π interactions and thermal stability compared to the monocyclic dihydrofuran system .
  • Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate () : Chloro-substituted analog with weaker C–Cl bond reactivity, highlighting the impact of halogen choice on synthetic pathways .

Physicochemical Properties

Compound Name Structural Feature Melting Point (°C) Crystal Packing Interactions
This compound Dihydrofuran-ylidene, Z-configuration Not reported Likely C–H···O and π-π interactions (inferred)
Ethyl 2-bromo-(Z)-2-(2-benzyl-hydrazono)acetate Benzylhydrazone, Z-configuration Not reported N–H···O hydrogen bonds (2.965 Å)
Ethyl 2:4-dichlorophenylazo-y-bromoacetoacetate Arylazo group, bromoacetate 144–145 Not reported
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran, sulfinyl group Not reported π-π (3.814 Å) and C–H···O bonds

Biological Activity

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetate with bromo derivatives of dihydrofuran. The process often utilizes various catalysts and solvents to enhance yield and purity. For example, the compound can be synthesized through a multi-component reaction (MCR) that combines ethyl bromoacetate with dihydrofuran derivatives under specific conditions, leading to high atom economy and selectivity in product formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways while down-regulating anti-apoptotic factors like Bcl-2.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, which is crucial for inhibiting cancer cell proliferation.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. It has been tested against a range of bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values indicate that the compound is more potent than standard antibiotics like ciprofloxacin against certain strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Fragmentation : The compound induces DNA damage in cancer cells, promoting apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Study 1: Anticancer Efficacy

A study published in Nature evaluated the cytotoxic effects on MCF-7 cells. Results indicated that treatment with the compound led to a significant decrease in cell viability, with IC50 values suggesting potent activity compared to control groups .

Study 2: Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains, outperforming traditional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7Cytotoxicity (IC50 < 10 µM)
AntimicrobialMRSAMIC = 0.5 µg/mL
AntimicrobialE. coliMIC = 1 µg/mL

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